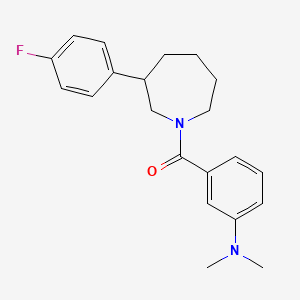
(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a useful research compound. Its molecular formula is C21H25FN2O and its molecular weight is 340.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone, a compound characterized by its complex structure featuring a dimethylamino group and a fluorophenyl moiety within an azepanone framework, has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C21H25FN2O, with a molecular weight of 340.4 g/mol. The compound's structure is pivotal in determining its biological activity, particularly due to the presence of functional groups that can interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H25FN2O |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 1797859-40-5 |
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, primarily as stimulants . Preliminary studies suggest that such compounds can enhance levels of neurotransmitters like dopamine and norepinephrine, potentially impacting mood and cognitive functions.
The biological activity of this compound may be attributed to its ability to inhibit monoamine oxidase enzymes, which play a crucial role in neurotransmitter metabolism. The dimethylamino group is known to enhance the binding affinity to various receptors, thereby improving therapeutic efficacy against conditions such as depression and anxiety disorders.
Case Studies and Research Findings
Several studies have investigated the effects of structurally related compounds on neuronal health and behavior:
- Neuroprotective Effects : A study on novel derivatives indicated that compounds with similar structural features significantly suppressed neuronal cell death induced by oxidative stress. The effectiveness was notably influenced by the alkyl chain length attached to the oxindole skeleton .
- Stimulant Properties : Research highlighted that this compound acts as a stimulant, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that several compounds share structural similarities with this compound. These compounds exhibit varying degrees of biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Dimethylaminobenzaldehyde | Structure | Precursor for synthesizing various pharmaceuticals |
| 4-Fluorobenzoyl chloride | Structure | Used in acylation reactions |
| 3-Azepanone derivatives | Structure | Exhibit varying degrees of biological activity |
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O/c1-23(2)20-8-5-7-17(14-20)21(25)24-13-4-3-6-18(15-24)16-9-11-19(22)12-10-16/h5,7-12,14,18H,3-4,6,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDOHYJZIJPHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














